4-Fluoro-2-nitrobenzoic acid
Overview
Description
4-Fluoro-2-nitrobenzoic acid is a chemical compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been investigated for their potential use in various chemical syntheses and applications. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been described as a multireactive building block for heterocyclic oriented synthesis (HOS), which is significant in drug discovery . Similarly, 4-fluorobenzoic acid hydrazide derivatives have been synthesized and evaluated for their antimicrobial properties .
Synthesis Analysis
The synthesis of related fluorinated nitrobenzoic acid derivatives involves various chemical reactions. For example, 2-fluoro-4-nitrobenzoic acid was synthesized from 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of a phase transfer catalyst, yielding a 74% success rate . Another compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, was used as a starting material for the preparation of nitrogenous heterocycles, demonstrating its versatility as a building block .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, 1-fluoro-2,5-dimethoxy-4-nitrobenzene's structure was confirmed by X-ray crystallography, and it was further characterized by NMR, elemental analysis, EI-MS, and FT-IR . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of fluorinated nitrobenzoic acid derivatives allows for their use in the synthesis of more complex molecules. For example, resin-bound 4-fluoro-3-nitrobenzoic acid was converted through reactions with amines and reduction to produce substituted benzimidazoles . Additionally, the synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole, a derivative of PIB for amyloid imaging in Alzheimer's disease, involved aromatic nucleophilic substitution of a nitro-precursor .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitrobenzoic acid derivatives are influenced by the presence of the fluorine and nitro groups. These groups can affect the acidity, reactivity, and overall stability of the compounds. For instance, the antimicrobial activity of 4-fluorobenzoic acid hydrazide derivatives suggests that the fluorine atom may play a role in enhancing biological activity . Additionally, the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids indicates the importance of these functional groups in analytical applications .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUCXHMYRQUERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192585 | |
Record name | 4-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-nitrobenzoic acid | |
CAS RN |
394-01-4 | |
Record name | 4-Fluoro-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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